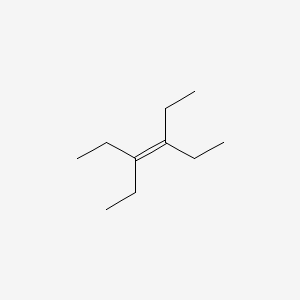

3,4-Diethyl-3-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

868-46-2 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

3,4-diethylhex-3-ene |

InChI |

InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

FFNDAWOUEUOJQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(CC)CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Diethyl-3-hexene chemical properties and structure

An In-depth Technical Guide to 3,4-Diethyl-3-hexene

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a symmetrical tetra-substituted alkene. Due to the identical ethyl groups attached to each carbon of the double bond, it does not exhibit E/Z (cis/trans) isomerism.[1]

Below is a visualization of the chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Identifiers | |||

| IUPAC Name | 3,4-diethylhex-3-ene | - | [2] |

| CAS Number | 868-46-2 | - | [3][4][5][6] |

| Molecular Formula | C₁₀H₂₀ | - | [2][3][4][5] |

| SMILES | CCC(=C(CC)CC)CC | - | [2][7] |

| InChI | InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 | - | [2][3][7] |

| InChIKey | FFNDAWOUEUOJQA-UHFFFAOYSA-N | - | [2][3][4][7] |

| Physical Properties | |||

| Molecular Weight | 140.27 | g/mol | [2][5][7] |

| Normal Boiling Point (Tboil) | 431.40 ± 2.00 | K | [6][7] |

| Normal Melting Point (Tfus) | 169.46 | K | [7] |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization (ΔvapH°) | 37.97 | kJ/mol | [7] |

| Enthalpy of Fusion (ΔfusH°) | 19.24 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 96.44 | kJ/mol | [7] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -152.09 | kJ/mol | [7] |

| Calculated Properties | |||

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.923 | - | [7] |

| Water Solubility (log10WS) | -3.86 | mol/l | [7] |

| McGowan's Characteristic Volume (McVol) | 147.460 | ml/mol | [7] |

| Critical Temperature (Tc) | 608.78 | K | [7] |

| Critical Pressure (Pc) | 2233.41 | kPa | [7] |

| Critical Volume (Vc) | 0.578 | m³/kmol | [7] |

Experimental Protocols & Synthesis

General Dehydration Protocol Outline:

-

Reaction Setup: The precursor alcohol, 3,4-diethyl-3-hexanol, is mixed with a dehydrating agent, such as oxalic acid or a strong mineral acid like sulfuric acid, in a suitable reaction vessel.[8]

-

Heating: The mixture is heated to facilitate the elimination of a water molecule. The reaction temperature would need to be carefully controlled to favor the formation of the desired alkene and minimize side reactions.

-

Product Isolation: The alkene product is typically isolated by distillation from the reaction mixture.

-

Purification: Further purification can be achieved through fractional distillation or chromatography to remove any unreacted alcohol, isomeric byproducts, or other impurities.

The workflow for a generalized acid-catalyzed dehydration synthesis is depicted below.

Reactivity and Potential Signaling Pathways

As a tetrasubstituted alkene, the reactivity of this compound is dominated by the electron-rich carbon-carbon double bond. It is expected to undergo electrophilic addition reactions, which are characteristic of alkenes.[9] There are no known biological signaling pathways involving this compound.

Electrophilic Addition Mechanism: The general mechanism for electrophilic addition to an alkene involves a two-step process:

-

The π bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺). This leads to the formation of a carbocation intermediate and a new single bond between one of the double-bonded carbons and the electrophile.

-

A nucleophile (Nu⁻) then attacks the positively charged carbon, forming the final addition product.

Given the symmetrical nature of this compound, the initial addition of the electrophile can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation. The subsequent attack by the nucleophile results in a single product.

The diagram below illustrates this general reaction pathway.

Spectroscopic Data

While specific spectra for this compound were not found in the initial search, the NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[3][4][6] General principles of spectroscopy can predict its spectral features:

-

¹H NMR: Due to the molecule's symmetry, the spectrum would be relatively simple. One would expect to see signals for the methyl protons (CH₃) as a triplet and the methylene (B1212753) protons (CH₂) as a quartet, characteristic of ethyl groups.

-

¹³C NMR: The spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ethyl groups.

-

IR Spectroscopy: A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene is typically weak or absent due to the lack of a significant dipole moment change during the vibration. C-H stretching and bending vibrations for the alkyl groups would also be present.[6]

Safety and Handling

Specific safety data sheets (SDS) for this compound were not found. However, as a volatile, flammable hydrocarbon, it should be handled with appropriate precautions.[10] General safety measures for similar alkenes include:

-

Use in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Use explosion-proof electrical equipment.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a tightly closed container in a cool, dry place.[11]

References

- 1. organic chemistry - Is this compound cis or trans? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. This compound | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 868-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. airgas.com [airgas.com]

- 11. fishersci.com [fishersci.com]

(E)-3,4-Diethyl-3-hexene CAS number and molecular weight

An In-depth Technical Guide to (E)-3,4-Diethyl-3-hexene

This technical guide provides comprehensive information on (E)-3,4-diethyl-3-hexene for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and chemical properties, a plausible experimental protocol for its synthesis, and relevant spectral data.

Chemical Identity and Properties

(E)-3,4-Diethyl-3-hexene is a tetra-substituted alkene. While a specific CAS number for the (E)-isomer is not readily found in major chemical databases, the generic CAS number for 3,4-diethyl-3-hexene is used.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | (E)-3,4-diethylhex-3-ene | |

| CAS Number | 868-46-2 (for this compound) | [1][2][3] |

| Molecular Formula | C₁₀H₂₀ | [2][3] |

| Molecular Weight | 140.27 g/mol | [3] |

| Canonical SMILES | CCC(=C(CC)CC)CC | [3] |

| InChIKey | FFNDAWOUEUOJQA-UHFFFAOYSA-N | [1][2][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Unit | Reference |

| Physical State | Liquid | ||

| Boiling Point | 431.4 | K | [2] |

| Kovats Retention Index | 944.4 (Standard non-polar) | [3] |

Synthesis of (E)-3,4-Diethyl-3-hexene

A plausible and stereoselective method for the synthesis of (E)-3,4-diethyl-3-hexene is the McMurry reaction, which involves the reductive coupling of two ketone molecules. In this case, the coupling of two molecules of 3-pentanone (B124093) would yield a mixture of (E)- and (Z)-3,4-diethyl-3-hexene, with the (E)-isomer often being a major product.

Experimental Protocol: McMurry Coupling of 3-Pentanone

Objective: To synthesize (E)-3,4-diethyl-3-hexene from 3-pentanone.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Pentanone

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon, add zinc dust. Cool the flask in an ice bath and slowly add titanium(IV) chloride via the dropping funnel to anhydrous THF with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension should turn from yellow to black, indicating the formation of the active low-valent titanium species.

-

Reductive Coupling: Cool the black suspension to room temperature. Add a solution of 3-pentanone in anhydrous THF dropwise to the stirred suspension.

-

Reaction Work-up: After the addition is complete, stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extraction and Purification: Filter the mixture through a pad of celite to remove the titanium solids. Wash the filter cake with dichloromethane. Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation of the Product: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of (E)- and (Z)-3,4-diethyl-3-hexene.

-

Isomer Separation: The separation of the (E)- and (Z)-isomers can be achieved by preparative gas chromatography or argentation chromatography (column chromatography using silica (B1680970) gel impregnated with silver nitrate).

Safety Precautions: Titanium(IV) chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be conducted under an inert atmosphere as the low-valent titanium reagent is sensitive to air and moisture.

Spectral Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-3,4-diethyl-3-hexene is expected to be relatively simple due to the molecule's symmetry.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a limited number of signals due to the symmetry of the molecule.

-

A signal for the methyl carbons (-CH₃).

-

A signal for the methylene carbons (-CH₂-).

-

A signal for the sp²-hybridized carbons of the double bond (C=C).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available from the NIST WebBook[1]. Key absorptions would include C-H stretching and bending vibrations for the alkyl groups. The C=C stretching vibration for a tetrasubstituted alkene is often weak or absent in the IR spectrum.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of an alkene, with cleavage at the allylic positions.

Visualizations

Below is a diagram illustrating the synthetic pathway for this compound via the McMurry reaction.

Caption: Synthesis of this compound from 3-Pentanone.

References

Spectroscopic Data and Experimental Protocols for (Z)-3,4-Diethyl-3-hexene

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (Z)-3,4-Diethyl-3-hexene, a symmetrically substituted alkene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines the fundamental experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and estimated quantitative spectroscopic data for (Z)-3,4-Diethyl-3-hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Estimated ¹H NMR Spectroscopic Data for (Z)-3,4-Diethyl-3-hexene

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~ 2.0 - 2.2 | Quartet (q) | 8H | Methylene Protons (-CH₂-) |

| ~ 1.0 - 1.2 | Triplet (t) | 12H | Methyl Protons (-CH₃) |

Table 2: Estimated ¹³C NMR Spectroscopic Data for (Z)-3,4-Diethyl-3-hexene

| Chemical Shift (δ) [ppm] | Assignment |

| ~ 130 - 140 | Vinylic Carbon (C=C) |

| ~ 20 - 30 | Methylene Carbon (-CH₂) |

| ~ 10 - 15 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for 3,4-Diethyl-3-hexene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2965 | Strong | C-H stretch (sp³) |

| ~ 2875 | Strong | C-H stretch (sp³) |

| ~ 1460 | Medium | C-H bend (CH₂) |

| ~ 1380 | Medium | C-H bend (CH₃) |

| ~ 1670 | Weak to Medium | C=C stretch (alkene) |

Note: The C=C stretching vibration in symmetrically substituted alkenes can be weak or absent in the IR spectrum due to a small or zero change in the dipole moment.

Mass Spectrometry (MS)

The following data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) information available in the NIST and PubChem databases.[2]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | Molecular Ion [M]⁺ |

| 111 | Moderate | [M - C₂H₅]⁺ |

| 83 | Strong | [M - C₄H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of (Z)-3,4-Diethyl-3-hexene.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of the purified (Z)-3,4-Diethyl-3-hexene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be chosen for its ability to dissolve the sample and for its deuterium (B1214612) lock signal, which is used by the spectrometer for field frequency stabilization.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

-

Insert the NMR tube into a spinner turbine and place it in the magnet.

-

The instrument will lock onto the deuterium signal of the solvent.

-

Perform shimming to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and typically 8-16 scans.

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (Z)-3,4-Diethyl-3-hexene.

Methodology:

-

Sample Preparation:

-

For a neat liquid sample, place a drop of (Z)-3,4-Diethyl-3-hexene between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small drop of the sample is placed directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (Z)-3,4-Diethyl-3-hexene.

Methodology:

-

Sample Introduction:

-

For a volatile compound like (Z)-3,4-Diethyl-3-hexene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (Z)-3,4-Diethyl-3-hexene.

References

An In-depth Technical Guide to the Stereoisomerism of 3,4-Diethyl-3-hexene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the stereoisomerism of 3,4-diethyl-3-hexene. It elucidates the structural features that govern its isomeric properties and presents a comparative analysis with a structurally similar compound that exhibits stereoisomerism. This document also includes relevant experimental protocols and quantitative data to support the theoretical discussion.

Analysis of Stereoisomerism in this compound

An initial examination of the structure of this compound reveals a tetrasubstituted alkene with a double bond between the third and fourth carbon atoms. The key to determining the potential for stereoisomerism lies in the nature of the substituents attached to these two carbon atoms.

Geometric (E/Z) Isomerism: For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups. This allows for two distinct spatial arrangements of the substituents. In the case of this compound, each of the two carbon atoms of the double bond (C3 and C4) is attached to two identical ethyl groups. Because the substituents on each carbon are the same, there is no possibility for different spatial arrangements, and therefore, This compound does not exhibit E/Z isomerism .

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more chiral centers (a carbon atom attached to four different groups). In this compound, there are no such chiral centers. The sp2 hybridized carbons of the double bond are each attached to only three groups (including the other carbon of the double bond), and all sp3 hybridized carbons are attached to at least two identical hydrogen atoms. Consequently, This compound is an achiral molecule and does not have enantiomers .

Based on this analysis, this compound does not possess any stereoisomers.

Comparative Analysis: Stereoisomerism in 3,4-Dimethyl-3-hexene (B97073)

To illustrate the principles of stereoisomerism in a closely related structure, this guide will now examine 3,4-dimethyl-3-hexene. Unlike its diethyl analogue, this compound does exhibit E/Z isomerism.

In 3,4-dimethyl-3-hexene, each carbon of the double bond (C3 and C4) is attached to two different groups: a methyl group and an ethyl group. This structural difference allows for two distinct geometric isomers:

-

(Z)-3,4-dimethyl-3-hexene: The two higher-priority groups (the ethyl groups) are on the same side of the double bond.

-

(E)-3,4-dimethyl-3-hexene: The two higher-priority groups (the ethyl groups) are on opposite sides of the double bond.

Quantitative Data

While no stereoisomers of this compound exist, physical and spectroscopic data for the compound itself and for the stereoisomers of 3,4-dimethyl-3-hexene are available.

| Compound | Property | Value | Reference |

| This compound | Boiling Point | 156.9 °C | NIST |

| (E)-3,4-Dimethyl-3-hexene | Boiling Point | 127-128 °C | PubChem |

| (Z)-3,4-Dimethyl-3-hexene | Boiling Point | 131-132 °C | PubChem |

| (E)-3,4-Dimethyl-3-hexene | 1H NMR | Multiple peaks | PubChem |

| (Z)-3,4-Dimethyl-3-hexene | 1H NMR | Multiple peaks | PubChem |

| (E)-3,4-Dimethyl-3-hexene | 13C NMR | Multiple peaks | PubChem |

| (Z)-3,4-Dimethyl-3-hexene | 13C NMR | Multiple peaks | PubChem |

Experimental Protocols

Synthesis of this compound via McMurry Reaction

The McMurry reaction is a robust method for the synthesis of tetrasubstituted alkenes through the reductive coupling of two ketone molecules. For the synthesis of this compound, the starting material is 3-pentanone (B124093).

Materials:

-

Titanium(III) chloride (TiCl3)

-

Lithium aluminum hydride (LiAlH4)

-

3-Pentanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flushed with argon.

-

Anhydrous THF is added to the flask, followed by the slow addition of TiCl3 under a positive pressure of argon.

-

The resulting slurry is cooled in an ice bath, and a solution of LiAlH4 in THF is added dropwise. The mixture is then refluxed for one hour to generate the low-valent titanium reagent.

-

After cooling to room temperature, a solution of 3-pentanone in THF is added dropwise to the black slurry of the titanium reagent.

-

The reaction mixture is then refluxed for 12-16 hours.

-

Upon completion, the reaction is quenched by the slow addition of aqueous potassium carbonate and stirred for an additional hour.

-

The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Separation of (E)- and (Z)-3,4-Dimethyl-3-hexene by HPLC

High-performance liquid chromatography (HPLC) is a standard technique for the separation of E/Z isomers. For nonpolar alkenes like 3,4-dimethyl-3-hexene, a reversed-phase column is typically employed.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as alkenes have weak UV absorbance at low wavelengths).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the E/Z mixture of 3,4-dimethyl-3-hexene in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the isomers using the UV detector. The two isomers should elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase.

-

Collect the fractions corresponding to each peak for isolation of the individual isomers.

Conclusion

This technical guide has demonstrated that this compound is a molecule that does not exhibit any form of stereoisomerism due to the identical nature of the substituents on the carbons of the double bond. In contrast, the closely related 3,4-dimethyl-3-hexene serves as an excellent example of E/Z isomerism. The provided experimental protocols offer practical methods for the synthesis of such tetrasubstituted alkenes and the separation of their geometric isomers, which are valuable techniques in synthetic organic chemistry and drug development.

An In-depth Technical Guide to the Physical Properties of 3,4-diethyl-3-hexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the (E) and (Z) isomers of 3,4-diethyl-3-hexene. Due to a scarcity of specific experimental data for each isomer, this document combines available data for the compound with established principles of stereoisomerism to predict and explain their physical characteristics. Detailed experimental protocols for the determination of these properties are also provided.

Introduction to this compound Isomers

This compound is an alkene with the chemical formula C₁₀H₂₀ and a molecular weight of approximately 140.27 g/mol . The presence of a carbon-carbon double bond at the 3-position, with two ethyl groups and two propyl groups as substituents on the double-bonded carbons, gives rise to geometric isomerism. This results in two stereoisomers: (Z)-3,4-diethyl-3-hexene (cis) and (E)-3,4-diethyl-3-hexene (trans).

The spatial arrangement of the substituents around the double bond significantly influences the physical properties of these isomers, including their boiling point, melting point, density, and refractive index.

Physical Properties

| Physical Property | (Z)-3,4-diethyl-3-hexene (cis) | (E)-3,4-diethyl-3-hexene (trans) | General Data (Isomer Unspecified) |

| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | 170.1 °C (443.15 K)[1] |

| Melting Point | Expected to be lower | Expected to be higher | Data not available |

| Density | Expected to be higher | Expected to be lower | 0.75 g/cm³[1] |

| Refractive Index | Data not available | Data not available | 1.428[1] |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol [2] |

Note: The expected trends are based on general observations for cis/trans isomers of alkenes.[3][4][5]

-

Boiling Point: The (Z)-isomer is expected to have a slightly higher boiling point. This is because the C-C single bonds extending from the double bond are on the same side, leading to a net dipole moment and increased intermolecular dipole-dipole interactions, which require more energy to overcome.[3][4] The (E)-isomer is more symmetrical, and the individual bond dipoles tend to cancel each other out, resulting in a lower boiling point.

-

Melting Point: The (E)-isomer is expected to have a higher melting point. Its more linear and symmetrical structure allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state.[3][5] The "U" shape of the (Z)-isomer hinders efficient packing.

-

Density: The (Z)-isomer is generally expected to be denser than the (E)-isomer. This is often attributed to the less efficient packing of the trans isomer, leading to a larger volume for the same mass.[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of the this compound isomers.

3.1. Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.2. Melting Point Determination

This protocol is applicable if the isomers are solid at or below room temperature.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the solid sample is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

-

3.3. Density Determination

-

Apparatus: Pycnometer (a small glass flask of a known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

3.4. Refractive Index Determination

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), temperature-controlled water bath.

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the water bath.

-

The light source is positioned, and the eyepiece is adjusted until the field of view is sharp and shows a distinct light and dark boundary.

-

The control knob is turned to bring the boundary line exactly to the center of the crosshairs.

-

The refractive index is read from the scale.

-

Visualization of Isomeric Relationship

The logical relationship between this compound and its (E) and (Z) isomers can be visualized as follows:

This guide provides a foundational understanding of the physical properties of this compound isomers. For drug development and research applications requiring precise data, it is imperative to perform experimental determination of these properties for the purified individual isomers.

References

A Technical Guide to the Reactivity Profile of Tetrasubstituted Alkenes: The Case of 3,4-Diethyl-3-hexene

Abstract

Tetrasubstituted alkenes, characterized by a carbon-carbon double bond where both carbons are bonded to two other carbon atoms, represent the most sterically hindered and thermodynamically stable class of olefins. This inherent stability, primarily due to hyperconjugation, poses significant challenges to their chemical transformations.[1] This guide provides an in-depth analysis of the reactivity profile of these molecules, using the symmetrical alkene 3,4-diethyl-3-hexene as a central example. We will explore key reactions including catalytic hydrogenation, epoxidation, hydroboration-oxidation, and ozonolysis. For each reaction, this document details the mechanistic considerations, optimized experimental protocols, and quantitative data derived from studies on structurally similar compounds. The aim is to furnish researchers and drug development professionals with a comprehensive technical resource for understanding and manipulating this important, yet challenging, chemical motif.

Introduction: The Duality of Stability and Steric Hindrance

The reactivity of an alkene is governed by a balance between electronic and steric factors. Electron-donating substituents, such as the four ethyl groups in this compound, enrich the π-system of the double bond, making it a more potent nucleophile for electrophilic attack.[2] However, this electronic activation is often overshadowed by profound steric hindrance. The bulky alkyl groups physically shield the double bond, impeding the approach of reagents and transition states, which significantly lowers reaction rates compared to less substituted alkenes.[3][4] This interplay is a defining characteristic of tetrasubstituted alkene chemistry.

Caption: Factors governing the reactivity of tetrasubstituted alkenes.

Key Reactions and Experimental Protocols

Catalytic Hydrogenation

Catalytic hydrogenation of tetrasubstituted alkenes to their corresponding alkanes is a thermodynamically favorable but kinetically slow reaction. The steric bulk around the C=C bond hinders adsorption onto the surface of common heterogeneous catalysts like Palladium or Platinum.[5] Consequently, forcing conditions (high pressure, elevated temperature) or highly active, specialized homogeneous catalysts are often required.[6][7]

Caption: Experimental workflow for catalytic hydrogenation of a tetrasubstituted alkene.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

-

Reactor Preparation: A high-pressure autoclave is dried under vacuum and backfilled with argon.

-

Catalyst Preparation: In a separate flask under argon, an iridium precursor (e.g., [Ir(COD)Cl]₂) and a suitable chiral ligand (e.g., a PHOX-type ligand) are dissolved in a degassed solvent like dichloromethane (B109758) (DCM).[6]

-

Reaction Setup: The substrate, this compound (1.0 mmol), is dissolved in DCM (5 mL) and added to the autoclave. The catalyst solution (0.01 mmol, 1 mol%) is then transferred to the autoclave via cannula.

-

Hydrogenation: The reactor is sealed, purged three times with H₂ gas, and then pressurized to 50 bar H₂. The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 24 hours.

-

Workup: The autoclave is cooled and the pressure is carefully vented. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield 3,4-diethylhexane.

Table 1: Representative Data for Hydrogenation of Tetrasubstituted Alkenes

| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Tetrasubstituted α,β-Unsaturated Ketone | Ir-PHOX Ligand | 50 bar H₂, DCM, RT, 24h | >99 | >99 | [6] |

| Tetrasubstituted Allylic Alcohol | Pt-Ni/SiO₂ | 1 bar H₂, Toluene, RT, 12h | >95 | N/A (Diastereoselective) | [5] |

| (E,E)-Farnesol (internal C=C) | Ir-N,P Ligands | 50 bar H₂, DCM, RT | High | High | [7] |

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form a three-membered epoxide ring. The electron-rich nature of tetrasubstituted alkenes makes them susceptible to attack by electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA). However, the reaction can be slow due to steric hindrance.[8] More reactive systems or in situ generation of the oxidizing agent can improve efficiency.[9][10]

Caption: Generalized reaction pathway for the epoxidation of an alkene.

Experimental Protocol: Epoxidation with in situ Peracetic Acid

-

Reaction Setup: To a stirred solution of this compound (10 mmol) in a suitable solvent (e.g., ethyl acetate) is added a buffering agent such as sodium acetate (B1210297) (20 mmol).[8][9] The mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: Acetic anhydride (B1165640) (15 mmol) is added to the mixture. Subsequently, a 35% aqueous solution of hydrogen peroxide (15 mmol) is added dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) to destroy excess peroxide. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield 3,4-diethyl-3,4-epoxyhexane.

Table 2: Representative Data for Epoxidation of Tetrasubstituted Alkenes

| Substrate | Oxidizing Agent | Conditions | Yield (%) | Comments | Reference |

| Terpinolene | H₂O₂ / Acetic Anhydride | Buffered, in situ | High | Industrially viable process | [8][9] |

| Terpinolene | H₂O₂ / Formic Acid | Buffered, in situ | High | Economical and safe process | [10] |

| Various Alkenes | H₂O₂ / Mn(2+) catalyst | Bicarbonate buffer | Good for trialkyl-substituted | Monoalkyl-substituted alkenes were not reactive | [11] |

Hydroboration-Oxidation

This two-step process converts an alkene into an alcohol. For symmetrical tetrasubstituted alkenes like this compound, the reaction would yield a tertiary alcohol (3,4-diethyl-3-hexanol). The first step, hydroboration, involves a syn-addition of a B-H bond across the double bond.[12][13] This step is exceptionally sensitive to steric hindrance, and the reaction with highly substituted alkenes is often very slow or fails to proceed with standard reagents like BH₃·THF.[14] Use of less sterically demanding boranes or harsh conditions might be necessary, but this reaction remains challenging for this substrate class.

Experimental Protocol: Hydroboration using 9-BBN

-

Hydroboration: A solution of this compound (10 mmol) in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere. A 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (22 mL, 11 mmol) is added dropwise at room temperature.[13] The mixture is heated to reflux for 24-48 hours to overcome steric hindrance.

-

Oxidation: The reaction is cooled to 0 °C. Ethanol (5 mL) is added, followed by the slow, dropwise addition of 6 M aqueous sodium hydroxide (B78521) (5 mL) and then 30% aqueous hydrogen peroxide (5 mL), keeping the temperature below 20 °C.

-

Workup: The mixture is stirred at room temperature for 4 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The product, 3,4-diethyl-3-hexanol, is purified by column chromatography or distillation.

Table 3: Reactivity Trends in Hydroboration

| Alkene Substitution | Relative Rate | Comments | Reference |

| Monosubstituted | Very Fast | Proceeds readily at 0 °C to RT. | [12] |

| Disubstituted | Fast | Proceeds readily at RT. | [12] |

| Trisubstituted | Slow | Often requires heating or more reactive boranes. | [12] |

| Tetrasubstituted | Very Slow / Unreactive | Severely limited by steric hindrance. | [14] |

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of a C=C bond. Unlike other addition reactions, the initial [3+2] cycloaddition of ozone to the double bond is less susceptible to steric hindrance, making it one of the more reliable reactions for tetrasubstituted alkenes.[15] For a symmetrical alkene like this compound, ozonolysis followed by a reductive workup will yield two equivalents of the same ketone.

Caption: Experimental workflow and product outcomes for the ozonolysis of this compound.

Experimental Protocol: Ozonolysis with Reductive Workup

-

Ozonolysis: A solution of this compound (10 mmol) in dichloromethane (50 mL) is cooled to -78 °C (dry ice/acetone bath). Ozone gas, generated by an ozone generator, is bubbled through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

-

Purge: The solution is purged with dry nitrogen or argon for 15 minutes to remove all excess ozone.

-

Reductive Workup: Dimethyl sulfide (B99878) (DMS, 20 mmol) is added to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Isolation: The solvent and excess DMS are removed by distillation. The remaining crude product is purified by distillation to yield 3-pentanone.

Table 4: Expected Ozonolysis Products of Symmetrical Alkenes

| Alkene | Workup Condition | Product(s) | Reference |

| (Z)-3,4-dimethyl-3-hexene | Reductive (e.g., DMS) | 3-Pentanone | [16] |

| 2,3-Dimethyl-2-butene | Reductive (e.g., DMS) | Acetone | [15] |

| This compound | Reductive (e.g., DMS) | 3-Pentanone | (Predicted) |

| This compound | Oxidative (H₂O₂) | 3-Pentanone | (Predicted, ketones are stable to H₂O₂) |

Conclusion

The reactivity of tetrasubstituted alkenes such as this compound is a classic case study in the competition between activating electronic effects and deactivating steric effects. While their electron-rich nature suggests high reactivity towards electrophiles, their steric congestion dictates the practical outcomes.

-

Reliable Reactions: Ozonolysis is generally effective due to a concerted cycloaddition mechanism that is less sensitive to steric bulk.

-

Challenging but Feasible Reactions: Catalytic hydrogenation and epoxidation can be achieved but often require specialized catalysts, more reactive reagents, or more forceful conditions to overcome the kinetic barrier imposed by steric hindrance.

-

Difficult Reactions: Reactions involving very bulky reagents, such as hydroboration, are extremely challenging and often impractical for this class of alkene.

For professionals in drug development and organic synthesis, a thorough understanding of these limitations and the specialized protocols required is crucial for the successful incorporation and transformation of tetrasubstituted alkene moieties in complex molecular architectures.

References

- 1. Video: Relative Stabilities of Alkenes [jove.com]

- 2. Alkene Reactivity [www2.chemistry.msu.edu]

- 3. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chimia.ch [chimia.ch]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2017215929A1 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]

- 10. US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]

- 11. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chegg.com [chegg.com]

3,4-Diethyl-3-hexene: A Technical Guide to a Sterically Hindered Alkene and its Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethyl-3-hexene is a tetrasubstituted, sterically hindered alkene that presents both unique challenges and untapped opportunities in chemical research and development. While direct research applications and extensive biological studies on this specific molecule are currently limited, its structural characteristics provide a basis for exploring its potential in organic synthesis, materials science, and as a structural motif in medicinal chemistry. This technical guide summarizes the known physicochemical properties of this compound, discusses its synthetic accessibility, and explores potential research avenues by drawing parallels with analogous, more extensively studied tetrasubstituted alkenes. The inherent steric hindrance of the double bond governs its reactivity, suggesting potential for unique chemical transformations and the development of novel molecular architectures.

Introduction

This compound (C₁₀H₂₀) is a symmetrical, non-polar hydrocarbon characterized by a central carbon-carbon double bond substituted with four ethyl groups.[1] This high degree of substitution classifies it as a tetrasubstituted alkene, a class of compounds known for their steric bulk and distinct reactivity compared to less substituted olefins. The steric shielding of the π-system by the ethyl groups significantly influences its chemical behavior, making it less susceptible to reactions that are common for other alkenes. Understanding the properties and potential of this compound is valuable for researchers seeking to exploit the unique characteristics of sterically hindered molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in experimental setups.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀ | - | [1] |

| Molecular Weight | 140.27 | g/mol | [1][2] |

| IUPAC Name | 3,4-diethylhex-3-ene | - | [1] |

| CAS Number | 868-46-2 | - | [1] |

| Boiling Point | 170.1 | °C at 760 mmHg | ChemNet |

| Density | 0.75 | g/cm³ | ChemNet |

| Flash Point | 46.5 | °C | ChemNet |

| Refractive Index | 1.428 | - | ChemNet |

| Vapor Pressure | 1.98 | mmHg at 25°C | ChemNet |

Synthesis and Structural Considerations

The synthesis of tetrasubstituted alkenes like this compound can be challenging due to the steric hindrance around the double bond. While specific high-yield synthetic protocols for this compound are not extensively documented in publicly available literature, general methods for the synthesis of hindered alkenes can be considered. These often involve coupling reactions of sterically demanding precursors.

One of the key structural features of this compound is the absence of cis-trans (E/Z) isomerism. Because all four substituents on the double-bonded carbons are identical (ethyl groups), there is only one geometric isomer of this molecule.

Potential Research Applications

While direct applications of this compound are not well-documented, its structure as a sterically hindered alkene suggests several areas of potential research interest.

Organic Synthesis and Mechanistic Studies

The steric bulk around the double bond in this compound makes it an interesting substrate for studying the limits of chemical reactions. It can be used to probe the steric tolerance of catalytic systems and to investigate reaction mechanisms where steric hindrance plays a crucial role. For example, its resistance to common electrophilic additions could be exploited in selective transformations where other, less hindered alkenes in a molecule are targeted.

Polymer and Materials Science

Alkenes are fundamental building blocks for polymers. Although the steric hindrance of this compound would likely prevent it from undergoing typical polymerization reactions, it could be investigated as a comonomer or an additive in polymer formulations. Its incorporation could potentially impart unique properties such as increased thermal stability, altered morphology, or modified mechanical properties to the resulting polymer.

Analogs in Medicinal Chemistry

While this compound itself is a simple hydrocarbon and unlikely to possess significant biological activity, its structural motif as a sterically hindered core could be of interest in drug design. The introduction of a tetrasubstituted alkene core can be a strategy to create rigid molecular scaffolds, which can be valuable for locking a molecule into a specific conformation to enhance its binding affinity to a biological target. By functionalizing the ethyl groups, a library of derivatives could be synthesized and screened for biological activity. The bulky nature of the core could also be used to probe the size and shape of enzyme active sites.

Experimental Considerations and Future Outlook

Research on this compound is still in a nascent stage. Future work should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. A thorough investigation of its reactivity with a wide range of reagents would provide valuable insights into the chemistry of sterically hindered alkenes.

Below is a conceptual workflow for exploring the potential of this compound in a research setting.

Conclusion

This compound represents a largely unexplored area of chemical research. Its highly substituted and sterically hindered nature makes it a challenging yet potentially rewarding molecule to study. While the current body of literature on its direct applications is sparse, the principles of organic chemistry suggest a range of possibilities for its use in fundamental studies and as a building block for more complex molecules. For researchers and scientists, this compound offers a platform to investigate the impact of steric hindrance on chemical reactivity and to potentially develop novel materials and therapeutic agents. Further research into this and similar molecules is warranted to unlock their full potential.

References

Solubility of 3,4-diethyl-3-hexene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-diethyl-3-hexene, a nonpolar alkene. The information herein is intended to support research, development, and formulation activities where this compound or structurally similar molecules are utilized. This document summarizes the expected solubility based on fundamental chemical principles, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the underlying solubility logic.

Core Principles of Alkene Solubility

This compound, with the chemical formula C10H20, is a hydrocarbon belonging to the alkene family. As such, its solubility is governed by the "like dissolves like" principle. Alkenes are generally considered nonpolar molecules due to the relatively small difference in electronegativity between carbon and hydrogen atoms and the nonpolar nature of the carbon-carbon double bond.[1] Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in nonpolar organic solvents.[1][2] The primary intermolecular forces at play between alkene molecules and nonpolar solvent molecules are weak van der Waals forces (specifically, London dispersion forces).[1]

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on the polarity of the solvents. The following table summarizes the expected solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Hexane (B92381) | C6H14 | Nonpolar | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound due to strong van der Waals interactions. |

| Diethyl Ether | (C2H5)2O | Slightly Polar | Soluble | Diethyl ether has a small dipole moment but is predominantly nonpolar in character, making it a good solvent for alkenes. |

| Acetone | (CH3)2CO | Polar Aprotic | Sparingly Soluble | Acetone is a polar aprotic solvent and is expected to have a limited ability to dissolve the nonpolar this compound. |

| Ethanol (B145695) | C2H5OH | Polar Protic | Sparingly Soluble | While ethanol has a nonpolar ethyl group, the presence of the polar hydroxyl group limits its miscibility with a nonpolar alkene. |

| Methanol | CH3OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific solvents, the following experimental methodologies can be employed. These protocols are divided into qualitative and quantitative assessments.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, diethyl ether, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.05 mL of this compound to a small, clean test tube.

-

In small portions, add the selected solvent (e.g., 0.25 mL at a time) up to a total of 0.75 mL.

-

After each addition, cap the test tube and shake it vigorously or use a vortex mixer for 30 seconds to facilitate dissolution.

-

Visually inspect the solution after each mixing step for the presence of undissolved solute (e.g., cloudiness, separate layers, or droplets).

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the visual observation after the addition of the total solvent volume.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Gas Chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and syringes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid (or liquid) phase should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle. Alternatively, centrifuge the vial to accelerate the separation of the excess solute.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a syringe. Be cautious not to disturb the undissolved layer.

-

Dilution: Dilute the extracted sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a calibrated Gas Chromatograph (GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Logical Relationship in Solubility

The solubility of a nonpolar compound like this compound is fundamentally dictated by the polarity of the solvent. The following diagram illustrates this logical relationship.

Caption: Logical workflow for predicting the solubility of this compound.

References

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-3,4-diethyl-3-hexene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective synthesis of tetrasubstituted alkenes, particularly the thermodynamically less stable (Z)-isomers, is a significant challenge in modern organic chemistry. These structural motifs are present in various biologically active molecules and complex organic materials. (Z)-3,4-diethyl-3-hexene is a symmetrically tetrasubstituted alkene that serves as an excellent model for the development and optimization of synthetic methodologies. This application note details a robust and highly stereoselective protocol for the synthesis of (Z)-3,4-diethyl-3-hexene via the catalytic semireduction of 3-hexyne (B1328910). This method offers high yields and exceptional control over the double bond geometry, providing a reliable pathway to the desired (Z)-isomer.

Principle of the Method

The synthesis of (Z)-alkenes from internal alkynes is most commonly achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst. The mechanism involves the syn-addition of two hydrogen atoms across the alkyne's triple bond. The alkyne adsorbs onto the surface of the metal catalyst, and hydrogen atoms, also adsorbed on the surface, are added to the same face of the alkyne.[1][2] This concerted or stepwise addition from the same side ensures the formation of the cis or (Z)-alkene.

To prevent the subsequent reduction of the newly formed alkene to an alkane, the catalyst's activity is attenuated. Two highly effective catalyst systems for this transformation are:

-

Lindlar's Catalyst : Palladium supported on calcium carbonate or barium sulfate (B86663) and deactivated with lead acetate (B1210297) and quinoline (B57606). The quinoline acts as a poison, preventing over-reduction.[3][4]

-

P-2 Nickel (Nickel Boride) : A catalyst prepared from the reduction of a nickel(II) salt with sodium borohydride (B1222165). Its selectivity is significantly enhanced by the addition of an amine, such as ethylenediamine (B42938), which modifies the catalyst surface and prevents alkene reduction.[5][6]

These methods are highly effective, offering excellent yields and Z-selectivity, making them ideal for the synthesis of sterically hindered alkenes like (Z)-3,4-diethyl-3-hexene.

Data Presentation

The following table summarizes representative quantitative data for the Z-selective semireduction of internal alkynes using modified catalyst systems. The data for 3-hexyne demonstrates the exceptional selectivity of the P-2 Nickel catalyst system.

| Starting Alkyne | Catalyst System | Solvent | Yield (%) | (Z):(E) Ratio | Reference |

| 3-Hexyne | P-2 Ni / Ethylenediamine | Ethanol (B145695) | >95 | 200:1 | [5] |

| 3-Hexyne | P-2 Ni | Ethanol | 96 | 29:1 | [5] |

| 1-Phenylpropyne | P-2 Ni / Ethylenediamine | Ethanol | >95 | ca. 200:1 | [5] |

| 3-Hexyn-1-ol | P-2 Ni / Ethylenediamine | Ethanol | 94 | >100:1 | [5] |

| Diphenylacetylene | Copper Nanoparticles | THF | 98 | >99:1 | [7] |

| Methyl 2-nonynoate | Lindlar Catalyst (Pd/CaCO₃) | Ethyl Acetate | >95 | >98:2 | [8] |

Mandatory Visualizations

Caption: Overall workflow for the synthesis of (Z)-3,4-diethyl-3-hexene.

Caption: Simplified mechanism of Z-selective alkyne semireduction.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis using P-2 Nickel Catalyst (Recommended)

This protocol is adapted from the procedure by Brown & Ahuja, which demonstrates exceptionally high Z-selectivity for the reduction of 3-hexyne.[5]

Materials and Reagents:

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol (EtOH)

-

3-Hexyne (Diethylacetylene)

-

Ethylenediamine

-

Hydrogen (H₂) gas cylinder or balloon

-

Brown² Hydrogenator or a similar hydrogenation apparatus

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

-

Catalyst Preparation (P-2 Ni): a. In a 250 mL hydrogenation flask, dissolve 2.5 g (10.0 mmol) of nickel(II) acetate tetrahydrate in 100 mL of absolute ethanol. b. Purge the flask thoroughly with nitrogen, and then switch to a hydrogen atmosphere. c. In a separate flask, prepare a solution of 0.45 g (12.0 mmol) of sodium borohydride in 20 mL of ethanol. d. While stirring the nickel acetate solution vigorously, add the sodium borohydride solution via syringe or cannula. A fine black precipitate of the P-2 Ni catalyst will form immediately.

-

Hydrogenation Reaction: a. To the freshly prepared catalyst suspension, add 2.0 mL (1.92 g, 32 mmol) of ethylenediamine via syringe. b. Add 16.4 g (200 mmol) of 3-hexyne to the reaction mixture. c. Ensure the system is sealed and connected to a hydrogen source (e.g., a balloon or a gas burette) at atmospheric pressure. d. Stir the mixture vigorously at room temperature (20-25 °C). e. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen has been consumed, and uptake ceases. This process is usually rapid.

-

Work-up and Isolation: a. Once the reaction is complete, purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite or activated carbon to remove the black nickel catalyst. Wash the filter cake with a small amount of ethanol or diethyl ether. c. Transfer the filtrate to a separatory funnel and wash with neutral water washes (3 x 50 mL) to remove the ethylenediamine and any inorganic byproducts. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. e. The resulting liquid is (Z)-3,4-diethyl-3-hexene. Purity can be assessed by GC and NMR. The reported yield is >95% with a (Z):(E) ratio of approximately 200:1.[5]

Protocol 2: Synthesis using Lindlar's Catalyst (Alternative)

This is a general and widely used protocol for the Z-selective semireduction of alkynes.[1][8]

Materials and Reagents:

-

3-Hexyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as an additional poison)

-

Solvent (e.g., Ethyl acetate, Hexane, or Ethanol)

-

Hydrogen (H₂) gas (balloon)

-

Standard hydrogenation glassware

-

Magnetic stirrer and stir bars

-

Filtration apparatus

Procedure:

-

Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add 3-hexyne (e.g., 4.1 g, 50 mmol). b. Add the solvent of choice (e.g., 100 mL of ethyl acetate). c. Carefully add Lindlar's catalyst (e.g., 200 mg, ~5 mol% Pd). d. (Optional) For particularly sensitive substrates or to further ensure no over-reduction, one drop of quinoline can be added.

-

Hydrogenation: a. Seal the flask and purge it by evacuating and backfilling with nitrogen three times. b. Replace the nitrogen atmosphere with hydrogen from a balloon. c. Stir the suspension vigorously at room temperature. d. Monitor the reaction carefully by TLC or GC analysis to avoid over-reduction to the alkane. The reaction should be stopped as soon as the starting alkyne is consumed.

-

Work-up and Isolation: a. Once complete, purge the reaction vessel with nitrogen. b. Filter the mixture through a short plug of Celite to remove the catalyst, washing with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. d. If necessary, the product can be further purified by distillation.

Characterization

The identity and stereochemical purity of the synthesized (Z)-3,4-diethyl-3-hexene should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The vinylic protons of the (Z)-isomer will appear at a characteristic chemical shift, and the coupling constants can help confirm the stereochemistry.

-

¹³C NMR Spectroscopy: Will show the expected number of signals for the symmetric (Z)-alkene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and confirm the molecular weight of the product. The ratio of (Z) to (E) isomers can also be quantified by GC.

References

- 1. orgosolver.com [orgosolver.com]

- 2. youtube.com [youtube.com]

- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,4-Diethyl-3-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,4-diethyl-3-hexene as a starting material in organic synthesis. Due to the limited availability of specific literature focused exclusively on this substrate, the following protocols are based on well-established and analogous reactions for tetrasubstituted alkenes. The provided data and methodologies serve as a foundational guide for reaction discovery and optimization.

Overview of Synthetic Transformations

This compound is a symmetrical, tetrasubstituted alkene. Its electron-rich double bond is susceptible to a variety of electrophilic additions and oxidative cleavages, making it a potentially useful precursor for the synthesis of ketones, epoxides, and diols. These functional groups are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Key Synthetic Applications

Oxidative Cleavage via Ozonolysis to Synthesize 3-Pentanone

Ozonolysis is a robust method for the cleavage of carbon-carbon double bonds. The reaction of this compound with ozone, followed by a reductive workup, is expected to exclusively yield 3-pentanone. 3-Pentanone is a versatile building block and solvent in the chemical industry.

Reaction Scheme:

Application Note: Synthesis of 3,4-diethyl-3-hexene via the Wittig Reaction

Abstract

This document provides a detailed protocol for the synthesis of the tetrasubstituted alkene, 3,4-diethyl-3-hexene, utilizing the Wittig reaction. The procedure involves the reaction of a phosphorus ylide, generated in situ from a phosphonium (B103445) salt, with a ketone. This method is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds with high regioselectivity. The following sections outline the necessary reagents, a step-by-step experimental procedure, and expected outcomes, including purification and characterization of the final product. This protocol is intended for researchers and professionals in organic chemistry and drug development.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts a carbonyl compound (an aldehyde or a ketone) into an alkene. This is achieved through the reaction with a phosphorus ylide, also known as a Wittig reagent. The reaction is highly versatile and is a fundamental tool in synthetic organic chemistry for the reliable formation of C=C bonds. The stereochemical outcome of the Wittig reaction can often be controlled, leading to either the Z or E-alkene, depending on the nature of the ylide and the reaction conditions.

This protocol specifically details the synthesis of this compound, a symmetrical and tetrasubstituted alkene. The synthesis proceeds through the reaction of 3-pentanone (B124093) with the corresponding phosphorus ylide.

Reaction Scheme

The overall reaction can be summarized in two main stages: the preparation of the phosphonium salt and the Wittig reaction itself.

Stage 1: Preparation of the Phosphonium Salt Triphenylphosphine (B44618) reacts with 3-bromopentane (B47287) in an SN2 reaction to form the corresponding phosphonium salt.

Stage 2: The Wittig Reaction The phosphonium salt is deprotonated by a strong base to form the phosphorus ylide. This ylide then reacts with 3-pentanone to yield this compound and triphenylphosphine oxide as a byproduct.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 1 eq | |

| 3-Bromopentane | C₅H₁₁Br | 151.04 | 1 eq | |

| Toluene | C₇H₈ | 92.14 | Anhydrous | |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1 eq | 2.5 M in hexanes |

| Diethyl ether or THF | Anhydrous | |||

| 3-Pentanone | C₅H₁₀O | 86.13 | 1 eq | |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ||

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ||

| Hexane | C₆H₁₄ | 86.18 | For chromatography | |

| Silica (B1680970) Gel | SiO₂ | For column chromatography |

3.2. Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer and/or GC-MS for product analysis

3.3. Procedure

Part A: Synthesis of (1-ethylpropyl)triphenylphosphonium bromide

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1 eq) and anhydrous toluene.

-

Add 3-bromopentane (1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate out of the solution as a white solid.

-

After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Part B: Synthesis of this compound

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add the dried (1-ethylpropyl)triphenylphosphonium bromide (1 eq).

-

Add anhydrous diethyl ether or THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1 eq, 2.5 M in hexanes) dropwise to the suspension. The formation of the ylide is indicated by a color change to deep orange or red.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back down to 0 °C.

-

Add a solution of 3-pentanone (1 eq) in anhydrous diethyl ether or THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

3.4. Purification and Characterization

-

The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane. Triphenylphosphine oxide is more polar and will remain on the column, while the nonpolar alkene will elute first.

-

Collect the fractions containing the product and remove the solvent via rotary evaporation.

-

Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and/or GC-MS to confirm its structure and purity.

Visualized Workflow and Mechanism

Caption: Flowchart of the experimental procedure for the synthesis of this compound.

Caption: Simplified mechanism of the Wittig reaction.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

-

Anhydrous solvents are required. Ensure all glassware is thoroughly dried before use.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle all organic solvents and reagents with caution, as they can be flammable and/or toxic.

Discussion

The Wittig reaction is a powerful method for alkene synthesis. The reaction of non-stabilized ylides, such as the one used in this protocol, with ketones generally leads to a mixture of E/Z isomers. The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. A major challenge in this synthesis is the removal of the triphenylphosphine oxide byproduct from the nonpolar alkene product. Column chromatography is an effective method for this separation. The yield of the reaction can be influenced by factors such as the purity of the reagents, the efficiency of ylide formation, and the reaction conditions.

McMurry Coupling: A Robust Tool for Symmetrical Alkene Synthesis in Research and Development

Application Note & Protocols

The McMurry coupling reaction is a powerful and widely utilized method in organic synthesis for the reductive coupling of two carbonyl compounds (ketones or aldehydes) to form an alkene.[1][2][3][4] This reaction is particularly valuable for the synthesis of sterically hindered and symmetrical alkenes, which can be challenging to prepare using other olefination methods.[5][6] For researchers, medicinal chemists, and drug development professionals, the McMurry coupling offers a reliable strategy for accessing complex molecular architectures and key intermediates.[7]